Product packaging for 3-(Pentahydroxyphenyl)prop-2-enoic acid(Cat. No.:CAS No. 873842-25-2)

3-(Pentahydroxyphenyl)prop-2-enoic acid

Cat. No.: B14189706
CAS No.: 873842-25-2
M. Wt: 228.16 g/mol
InChI Key: NTPXUZRWRCKXRZ-UHFFFAOYSA-N
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Description

3-(Pentahydroxyphenyl)prop-2-enoic acid is a high-purity research-grade chemical belonging to the hydroxycinnamic acid family, a group of compounds known for their significant biological activity . Like its structural relatives, such as caffeic acid (3,4-dihydroxyphenylprop-2-enoic acid) and p-coumaric acid (3-(4-hydroxyphenyl)prop-2-enoic acid), this pentahydroxy derivative is expected to be a compound of high interest in biochemical and pharmacological research due to its multiple phenolic hydroxyl groups . These structural features are commonly associated with potent antioxidant properties, as they can effectively scavenge free radicals and chelate metal ions . Researchers can explore its potential mechanism of action, which may involve interactions with key cellular signaling pathways and enzymes related to oxidative stress and inflammation . This reagent is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O7 B14189706 3-(Pentahydroxyphenyl)prop-2-enoic acid CAS No. 873842-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873842-25-2

Molecular Formula

C9H8O7

Molecular Weight

228.16 g/mol

IUPAC Name

3-(2,3,4,5,6-pentahydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O7/c10-4(11)2-1-3-5(12)7(14)9(16)8(15)6(3)13/h1-2,12-16H,(H,10,11)

InChI Key

NTPXUZRWRCKXRZ-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)O)C1=C(C(=C(C(=C1O)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Pentahydroxyphenyl Prop 2 Enoic Acid and Analogues

Strategies for Regiospecific Hydroxylation and Cinnamic Acid Backbone Elaboration

The synthesis of 3-(pentahydroxyphenyl)prop-2-enoic acid and its analogues can be deconstructed into two primary challenges: the formation of the α,β-unsaturated carboxylic acid side chain (the prop-2-enoic acid moiety) and the introduction of five hydroxyl groups onto the phenyl ring in a specific arrangement (regiospecific hydroxylation).

The elaboration of the cinnamic acid backbone is most commonly achieved through several established condensation reactions starting from a corresponding benzaldehyde (B42025). thepharmajournal.com Key methods include:

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. thepharmajournal.comnih.govnih.govjocpr.com For instance, benzaldehyde reacts with acetic anhydride and sodium acetate (B1210297) to form cinnamic acid. jocpr.com While historically significant, this method can sometimes lead to the formation of unwanted side products. jocpr.com

Knoevenagel-Doebner Condensation : A widely used and often more efficient method involves the reaction of an aromatic aldehyde with malonic acid, typically using a base like piperidine (B6355638) or pyridine (B92270). thepharmajournal.comnih.govnih.gov This approach has been successfully applied to synthesize various hydroxycinnamic acids, including p-coumaric, caffeic, ferulic, and sinapic acids from their respective p-hydroxybenzaldehydes. nih.gov

Heck Reaction : This palladium-catalyzed cross-coupling reaction of an aryl halide with an alkene (like methyl acrylate) offers another route to cinnamic acid derivatives. thepharmajournal.comnih.govnih.gov For example, Pd-nanoparticles have been used to catalyze the reaction between an aryl halide and methyl acrylate (B77674) to produce cinnamic acid derivatives in high yields. thepharmajournal.com

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : These reactions provide a route to construct the carbon-carbon double bond. A modified Wittig (HWE) reaction has been used to synthesize caffeic acid derivatives in an aqueous medium, which is an environmentally friendly approach. nih.govgoogle.com

Regiospecific hydroxylation to create a pentahydroxyphenyl ring is a more complex task. Synthetic strategies typically rely on starting materials that already possess the desired hydroxylation pattern or can be easily converted. The biosynthesis of naturally occurring HCAs, such as the conversion of cinnamic acid to p-coumaric acid and then to caffeic acid, involves enzymatic hydroxylation at specific positions. mdpi.comnih.gov In chemical synthesis, this is often achieved by selecting a starting benzaldehyde with the requisite hydroxyl groups, which are often protected to prevent side reactions during the backbone elaboration step. The synthesis of gallic acid (3,4,5-trihydroxybenzoic acid) derivatives provides insights into preparing polyhydroxylated aromatic rings, which can serve as precursors. nih.govglobalresearchonline.net

Novel Approaches in Chemical Synthesis of Pentahydroxyphenyl Derivatives

Recent advancements in synthetic organic chemistry have introduced novel catalysts and methodologies that can be applied to the synthesis of complex phenolic compounds. These approaches aim to improve yield, selectivity, and reaction conditions.

For the synthesis of HCA derivatives, novel catalytic systems have been a major focus. nih.gov Examples include:

Palladium-Based Catalysts : Amphiphilic and hyperbranched polymer-functionalized magnetic nanoparticles with palladium have been developed for Heck reactions. nih.gov Another approach uses a recyclable silicon-containing biphenyl-based template to direct a Pd-catalyzed C-H functionalization, converting phenol (B47542) and 2-methoxyphenol into p-coumaric acid and ferulic acid, respectively. nih.gov

Copper-Catalyzed Reactions : A copper catalyst with l-(−)-quebrachitol as a ligand has been used for the hydroxylation of aryl halides, affording ferulic and coumaric acids in high yields. nih.gov

Other Catalysts : Bismuth(III) chloride and nanochannels of hexagonal mesoporous carbon nitride have also been explored as catalysts for Knoevenagel-Doebner condensations. nih.gov

Direct synthesis methods are also being developed. One such protocol allows for the preparation of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide, 4-dimethylaminopyridine (B28879) (4-DMAP), and pyridine at high temperatures. nih.gov Furthermore, the synthesis of derivatives through esterification or amidation of the carboxylic acid group is a common strategy to create analogues. Caffeic acid and gallic acid have been reacted with various alcohols and amines to produce a wide range of ester and amide derivatives. nih.govmdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of phenolic compounds to reduce environmental impact. This involves the use of alternative energy sources, environmentally benign solvents, and biocatalysis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times with minimal waste. nih.gov It has been successfully applied to the Knoevenagel-Doebner condensation for synthesizing p-coumaric, caffeic, ferulic, and sinapic acids. nih.govfrontiersin.org This method limits the unwanted decarboxylation of the final products, which can occur at higher temperatures in conventional heating. nih.govfrontiersin.org Solvent-free, microwave-assisted syntheses using polyphosphate ester as a mediator and catalyst have also been reported. nih.govjocpr.com

Starting AldehydeProductConditionsYieldReference
p-Hydroxybenzaldehydep-Coumaric AcidMalonic acid, piperidine, DMF, Microwave92% nih.gov
3,4-DihydroxybenzaldehydeCaffeic AcidMalonic acid, piperidine, DMF, Microwave85% nih.gov
VanillinFerulic AcidMalonic acid, piperidine, DMF, Microwave89% nih.gov
SyringaldehydeSinapic AcidMalonic acid, piperidine, DMF, Microwave90% nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.net This technique has been used to accelerate Knoevenagel-Doebner reactions in aqueous media, providing a rapid and energy-efficient route to 3-aryl acrylic acids without organic solvents or expensive catalysts. nih.gov Ultrasound-assisted synthesis is recognized as a green method that can improve product yield while reducing reaction time and temperature. aip.orgnih.gov

Biocatalysis and Enzymatic Reactions: Mimicking nature's synthetic pathways offers a highly specific and sustainable approach. In plants, the biosynthesis of hydroxycinnamic acids is catalyzed by enzymes like phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). nih.govresearchgate.net Researchers are developing biomimetic enzymatic cascades for laboratory synthesis. For example, a two-step cascade using 4-coumarate:CoA ligase and a BAHD acyltransferase has been developed for the sustainable synthesis of alkyl hydroxycinnamates. rsc.org These enzymatic methods operate under mild conditions and offer high selectivity, avoiding the need for protecting groups and harsh reagents.

Green Solvents: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Water has been successfully used as a reaction medium for the HWE reaction to produce caffeate derivatives, offering an easy, fast, and environmentally friendly one-step procedure. nih.gov The combination of microwave and ultrasound irradiation has also been used to accelerate reactions in aqueous media. nih.gov

MethodReactionKey AdvantagesReference
Microwave-AssistedKnoevenagel-DoebnerRapid, high yield, limits side reactions nih.govfrontiersin.org
Ultrasound-AssistedKnoevenagel-DoebnerEnergy efficient, no organic solvents nih.gov
Aqueous Wittig (HWE)OlefinationsEnvironmentally friendly solvent (water), mild conditions nih.gov
Biocatalytic CascadeEsterificationSustainable, high selectivity, mild conditions rsc.org

Biosynthetic Pathways and Natural Abundance of 3 Pentahydroxyphenyl Prop 2 Enoic Acid

Enzymatic Catalysis in the Biogenesis of Hydroxycinnamic Acids

Hydroxycinnamic acids are a class of phenolic compounds synthesized in plants and microorganisms through the phenylpropanoid pathway. nih.govencyclopedia.pub This intricate network of metabolic reactions begins with the amino acids phenylalanine and tyrosine. nih.gov Key enzymatic steps, such as deamination catalyzed by phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL), convert these precursors into cinnamic acid and p-coumaric acid, respectively. nih.gov

Subsequent hydroxylation and methoxylation reactions, catalyzed by enzymes like cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate 3-hydroxylase (C3H), introduce additional hydroxyl groups onto the phenyl ring, leading to a variety of hydroxycinnamic acids. researchgate.netresearchgate.net These enzymes, often membrane-associated cytochrome P450s, play a crucial role in determining the final structure of the synthesized compounds. researchgate.net

While these enzymatic processes are well-documented for common hydroxycinnamic acids such as caffeic, ferulic, and sinapic acids, specific enzymatic catalysis leading to the formation of a pentahydroxylated derivative like 3-(Pentahydroxyphenyl)prop-2-enoic acid is not described in the current scientific literature. The precise enzymes and reaction conditions required for such extensive hydroxylation of the phenyl ring remain uncharacterized.

Precursor Incorporation and Pathway Elucidation for Pentahydroxylated Cinnamates

The elucidation of biosynthetic pathways often involves tracer studies with isotopically labeled precursors to track their incorporation into final products. This methodology has been instrumental in defining the synthesis routes for numerous plant secondary metabolites. The general phenylpropanoid pathway, starting from phosphoenolpyruvate (B93156) and erythrose-4-phosphate via the shikimate pathway, provides the foundational aromatic amino acid precursors. nih.gov

However, research and detailed pathway elucidation for pentahydroxylated cinnamates are not available in published studies. Scientific literature does not currently contain reports on precursor incorporation experiments or metabolic flux analyses specifically targeting the biosynthesis of this compound. Consequently, the specific precursors and intermediates involved in its potential formation are unknown.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Pentahydroxyphenyl Prop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR spectroscopy provide critical information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous assignment of the molecule's connectivity and stereochemistry. mdpi.comnih.gov

In the case of 3-(Pentahydroxyphenyl)prop-2-enoic acid (caffeic acid), ¹H-NMR spectra are characterized by signals from the aromatic protons and the protons of the acrylic acid side chain. The coupling constant between the two vinylic protons (H-7 and H-8) is a key indicator of the stereochemistry of the double bond. A large coupling constant (typically around 15.9 Hz) confirms the trans or E-configuration of the alkene, which is the naturally occurring isomer. chemicalbook.com The signals for the aromatic protons reveal their positions on the catechol ring. nih.gov

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Caffeic Acid in Methanol ceon.rs

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
C1 128.0 -
C2 115.4 7.03
C3 146.8 -
C4 149.2 -
C5 116.4 6.78
C6 122.9 6.93
C7 147.1 7.56
C8 115.2 6.27

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR and Raman spectra of caffeic acid show a number of characteristic bands. ceon.rsresearchgate.net A broad, intense band in the high-frequency region of the IR spectrum (around 3000-3500 cm⁻¹) is indicative of the O-H stretching vibrations from both the carboxylic acid and the phenolic hydroxyl groups. The C=O stretching vibration of the carboxylic acid group appears as a very strong band around 1645 cm⁻¹ in the IR spectrum and 1642 cm⁻¹ in the Raman spectrum. ceon.rsresearchgate.net

Stretching vibrations of the C=C bonds, both in the aromatic ring and the acrylic side chain, are observed in the region of 1620-1450 cm⁻¹. ceon.rsresearchgate.net These bands are typically strong in both IR and Raman spectra and are crucial for identifying the hydroxycinnamic acid skeleton. The region below 1400 cm⁻¹ contains a complex series of bands corresponding to various bending and deformation modes, which contribute to the unique fingerprint of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to assign these vibrational modes with high accuracy. nih.govfrontiersin.org

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Caffeic Acid ceon.rsresearchgate.net

Wavenumber (cm⁻¹) IR Wavenumber (cm⁻¹) Raman Assignment
~3400-3000 - O-H stretching (phenolic and carboxylic)
1645 1642 C=O stretching (carboxylic acid)
1620 1615 C=C stretching (alkene and aromatic)
1524 1525 C=C stretching (aromatic)
1450 1453 C=C stretching (aromatic)
1285 1288 C-O stretching, O-H bending

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For molecules like caffeic acid, this technique is particularly useful for analyzing the conjugated system formed by the aromatic ring and the acrylic acid side chain. nih.gov

The UV-Vis spectrum of caffeic acid in solution typically displays two or three major absorption bands. sapub.org In methanol, for example, absorption maxima are observed around 327 nm, 295 nm, 243 nm, and 217 nm. ceon.rs These absorptions are due to π → π* electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.govsapub.org Changes in solvent polarity can affect the energy levels of the ground and excited states, leading to shifts in the absorption maxima. nih.gov The extensive conjugation is responsible for the strong UV absorption, which is a characteristic feature of hydroxycinnamic acids. rsc.org

Table 3: Experimental UV Absorption Maxima (λmax) for Caffeic Acid

Solvent λmax (nm) Reference(s)
Water 216, 294, 318 sapub.org
Methanol 217, 243, 295, 327 ceon.rs
Ethanol ~325 researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of fragmentation patterns. nih.gov

Using high-resolution mass spectrometry, the molecular formula of caffeic acid can be precisely determined. In electrospray ionization (ESI) negative ion mode, caffeic acid is typically observed as the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ is seen. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where the [M-H]⁻ or [M+H]⁺ ion is isolated and fragmented, reveal characteristic fragmentation patterns. For the deprotonated molecule, a common and diagnostic fragmentation is the loss of a neutral carbon dioxide molecule (CO₂, 44 Da) from the carboxylic acid group, resulting in a fragment ion at m/z 135. nih.govscielo.br Other significant fragment ions in negative mode include m/z 179 and m/z 161. nih.govrsc.org In positive ion mode, the protonated molecule fragments to produce characteristic ions at m/z 163, 145, and 135. nih.govresearchgate.net These fragmentation pathways are crucial for the structural identification of caffeic acid and its derivatives in complex mixtures. nih.govnih.gov

Table 4: Characteristic Mass Spectrometry Fragments for Caffeic Acid

Ion Mode Precursor Ion (m/z) Characteristic Fragment Ions (m/z) Proposed Neutral Loss Reference(s)
Negative ESI 179 [M-H]⁻ 135 CO₂ nih.govscielo.br
Negative ESI 179 [M-H]⁻ 161 H₂O nih.govrsc.org
Positive ESI 181 [M+H]⁺ 163 H₂O nih.gov
Positive ESI 181 [M+H]⁺ 145 H₂O + CO nih.gov

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of caffeic acid itself is a subject of study, detailed crystallographic data is often reported for its derivatives, such as caffeic acid phenethyl ester (CAPE). nih.govresearchgate.net In a study of a CAPE-benzene solvate, the crystals were found to be triclinic, with the space group P1. nih.gov Such analyses reveal that the molecule is nearly planar, a result of the extensive sp² hybridization. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, typically involving the phenolic hydroxyl groups and the carbonyl oxygen of the ester or acid functionality. nih.govcardiff.ac.uk For example, in the CAPE structure, intermolecular O-H···O hydrogen bonds with distances of 2.69 Å and 2.82 Å were observed, which dictate the supramolecular architecture. nih.gov This information is vital for understanding the physical properties of the compound and how it interacts with other molecules. scispace.comatlantis-press.com

Table 5: Crystallographic Data for a Caffeic Acid Derivative (CAPE-Benzene Solvate) nih.gov

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 5.8129 (9)
b (Å) 11.122 (2)
c (Å) 13.226 (2)
α (°) 97.080 (3)
β (°) 101.467 (3)
γ (°) 95.405 (3)

Computational Chemistry and in Silico Modeling of 3 Pentahydroxyphenyl Prop 2 Enoic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the structural and electronic properties of organic compounds like 3-(Pentahydroxyphenyl)prop-2-enoic acid. This theoretical framework allows for the detailed study of a molecule's ground-state electron density to determine its energy and, consequently, its various chemical properties.

In studies of similar phenolic compounds, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations, often using the B3LYP method with a 6-311G** basis set, have been employed to elucidate chemical reactivity. nih.gov Such analyses reveal that regions with high electron density, like oxygen atoms and π-systems, are indicative of sites prone to electrophilic attack. nih.gov Key quantum chemical parameters are calculated to describe the molecule's chemical behavior and reactivity. nih.gov

For this compound, DFT calculations could similarly provide the optimized molecular geometry, detailing bond lengths and angles for its most stable conformation. Furthermore, computed vibrational frequencies from FT-IR and Raman spectroscopy can be correlated with experimental data to confirm the molecular structure. nih.gov The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

Table 1: Key Quantum Chemical Parameters Derived from DFT

ParameterSymbolSignificance
HardnessηMeasures resistance to change in electron distribution.
SoftnessSThe reciprocal of hardness, indicating the ease of electron cloud polarization.
ElectronegativityχDescribes the power of an atom in a molecule to attract electrons.
ElectrophilicityωA global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.

These theoretical reactivity indices derived from conceptual DFT serve as a powerful tool for the semi-quantitative study of organic reactivity. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and interactions with biological macromolecules. This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and populated shapes in different environments, such as in aqueous solution or when bound to a protein. This is crucial as the biological activity of a ligand is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.

In studies of other plant-based phenolics, MD simulations have been used to investigate the stability of interactions between the compounds and the active sites of proteins, such as Glycogen Synthase Kinase-3β (GSK-3β). eurekaselect.com Such simulations can reveal the key amino acid residues involved in the binding and the nature of the intermolecular forces, including hydrogen bonds and van der Waals interactions, that stabilize the ligand-protein complex. By analyzing the trajectory of the simulation, one can assess the stability of these interactions over time, providing a more dynamic and realistic picture than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds.

For a class of compounds including derivatives of this compound, a QSAR study would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as lipophilicity (e.g., logP), electronic properties (e.g., dipole moment), and steric features (e.g., molecular weight and volume).

In studies of phenoxyacetic acid-derived congeners, QSAR models have been developed to correlate molecular descriptors with biological properties. mdpi.com The derived models show that properties like lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors can influence a compound's penetration through biological membranes and its binding to proteins like human serum albumin. mdpi.com For this compound and its analogues, QSAR could be employed to predict various activities, guiding the synthesis of new derivatives with improved potency and selectivity.

Table 2: Common Molecular Descriptors Used in QSAR Modeling

Descriptor TypeExamplesDescription
Lipophilicity logPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating a molecule's hydrophobicity.
Electronic Dipole Moment, Atomic ChargesDescribes the distribution of charge within the molecule.
Steric Molecular Weight, Molar RefractivityRelates to the size and shape of the molecule.
Topological Connectivity IndicesNumerical representation of the molecular topology.
Quantum Chemical HOMO/LUMO energies, ElectronegativityDerived from quantum mechanical calculations.

In Silico Docking Studies with Relevant Biological Macromolecules

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, docking studies can be performed against a variety of relevant biological macromolecules to explore its potential mechanisms of action. The process involves preparing the 3D structures of both the ligand and the target protein and then using a docking algorithm to sample a large number of possible binding poses. These poses are then scored based on a function that estimates the binding free energy.

Studies on similar α,β-unsaturated carbonyl compounds have utilized molecular docking to evaluate their inhibitory potential against various protein targets. nih.govnih.gov For instance, the inhibitory potential of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one was evaluated against penicillin-binding proteins of Staphylococcus aureus, revealing that the carbonyl group played a significant role in its antibacterial activity. nih.gov In another study, a novel prop-2-en-1-one derivative showed good binding affinity with bacterial proteins like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.govnih.gov Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

Table 3: Potential Biological Targets for Docking Studies of this compound

Target ClassSpecific ExamplesPotential Therapeutic Area
Enzymes Glycogen Synthase Kinase-3β (GSK-3β) eurekaselect.comNeurodegenerative diseases, Diabetes
Dihydrofolate reductase (DHFR) nih.govnih.govAntibacterial
Dehydrosqualene synthase (DHSS) nih.govnih.govAntibacterial
Bacterial Proteins Penicillin-binding proteins nih.govAntibacterial
Other Proteins Human Serum Albumin mdpi.comPharmacokinetics

These in silico approaches are instrumental in prioritizing compounds for further experimental testing and in providing a molecular basis for their observed biological activities.

In Vitro Biochemical and Cellular Mechanisms of 3 Pentahydroxyphenyl Prop 2 Enoic Acid

Mechanisms of Enzyme Inhibition and Modulation

3-(Pentahydroxyphenyl)prop-2-enoic acid and its related phenolic structures demonstrate significant inhibitory activity against a wide array of enzymes through various kinetic mechanisms.

Lipoxygenase (LOX): These enzymes are involved in inflammatory pathways. nih.gov Phenolic compounds are known inhibitors of lipoxygenases, which catalyze the oxidation of polyunsaturated fatty acids. nih.govmdpi.com This inhibition is crucial in modulating inflammatory responses. mdpi.com

Cholinesterase: While many natural polyphenols show activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in neurodegenerative diseases, specific kinetic data for the titled compound is sparse. However, related catechins like (-)-epigallocatechin-3-gallate (EGCG) have been shown to be competitive inhibitors of both AChE and BuChE. mdpi.com

Carbonic Anhydrase (CA): Phenols are a recognized class of carbonic anhydrase inhibitors. mdpi.com The inhibition mechanism often involves the phenol (B47542) molecule binding within the enzyme's active site. mdpi.com For instance, the simplest member, phenol itself, acts as a competitive inhibitor of human Carbonic Anhydrase II (hCA II), with one molecule binding directly in the active site. mdpi.com Chalcone derivatives, which share structural similarities, also exhibit potent inhibitory effects against hCA I and hCA II. nih.gov

Alkaline Phosphatase (ALP): Various natural and synthetic compounds can inhibit alkaline phosphatase. For example, okadaic acid acts as a non-competitive inhibitor of ALP from multiple sources. nih.gov The development of novel ALP inhibitors is an active area of research, with compounds like pyrazolo-oxothiazolidines showing potent non-competitive inhibition. nih.gov

Uridine-5'-Diphosphate (UDP)-Galactopyranose Mutase (UGM): This enzyme is essential for the cell wall biosynthesis in pathogens like Mycobacterium tuberculosis but is absent in humans, making it a key drug target. nih.govnih.gov Inhibition of UGM can thwart mycobacterial growth. nih.gov While specific data on the titled compound is not available, the enzyme is a known target for various inhibitor classes. nih.govresearchgate.net

Arylamine-N-acetyltransferase (NAT): These enzymes are involved in the metabolism of aromatic amines. Caffeic acid has been identified as a selective, non-competitive inhibitor of human NAT1, showing no significant inhibition of the NAT2 isoform. nih.govresearchgate.net This selectivity is a key aspect of its modulatory effect.

Table 1: Enzyme Inhibition by Caffeic Acid and Related Phenolic Compounds

Enzyme Compound Class Inhibition Type IC50 / Ki Value
Arylamine N-acetyltransferase 1 (NAT1) Caffeic Acid Non-competitive -
Carbonic Anhydrase II (hCA II) Phenol Competitive -
Lipoxygenase (LOX) Phenolic Compounds - Varies
Acetylcholinesterase (AChE) EGCG Competitive IC50: 0.0148 µmol/mL

The inhibitory potential of phenolic compounds like this compound is governed by their chemical structure.

For Arylamine N-acetyltransferase (NAT) , studies comparing caffeic acid to other cinnamic acid derivatives and flavonoids reveal distinct structure-activity relationships (SAR). Caffeic acid, along with ferulic acid and gallic acid, selectively inhibits NAT1. nih.gov In contrast, flavonoids like quercetin inhibit both NAT1 and NAT2, indicating that the core flavonoid structure interacts with both isoforms, while the specific substitutions on the cinnamic acid scaffold confer NAT1 selectivity. nih.govresearchgate.net

In the case of prostaglandin cyclooxygenase , SAR analysis of various phenolic compounds shows that inhibitory activity is enhanced by electron-donating and hydrophobic substituents on the aromatic ring. nih.gov Conversely, steric hindrance around the phenolic hydroxyl group decreases inhibition. nih.gov The most effective inhibitors often feature a two-aromatic-ring structure, where one ring is apolar and the other contains a phenolic hydroxyl group positioned to form bidentate metal chelates. nih.gov

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

This compound and related polyphenols are potent antioxidants, a property quantifiable through various in vitro assays that measure their ability to neutralize stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This common method measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. mdpi.comnih.gov The reduction of the purple DPPH radical to the yellow DPPHH form is monitored spectrophotometrically. nih.gov Phenolic extracts consistently show dose-dependent DPPH radical scavenging activity. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. nih.govsemanticscholar.org The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant's scavenging ability. semanticscholar.org This method is widely used to determine the total antioxidant activity of natural products. nih.gov

Hydroxyl Radical (•OH) Scavenging: The hydroxyl radical is one of the most reactive and damaging ROS. Phenolic extracts have demonstrated a strong, dose-dependent capacity to scavenge hydroxyl radicals, which correlates well with their total phenolic content. nih.gov

Table 2: Free Radical Scavenging Activity of Phenolic Extracts

Assay Scavenging Effect Key Mechanism
DPPH High Hydrogen/electron donation to neutralize the DPPH radical. nih.gov
ABTS High Reduction of the ABTS radical cation. semanticscholar.org

Beyond direct scavenging, this compound class can bolster cellular antioxidant defenses by activating key signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of endogenous antioxidant systems. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes. mdpi.comnih.gov

Phenolic compounds, including caffeic acid derivatives, are known activators of the Nrf2/ARE pathway. nih.gov This activation leads to the upregulation of several critical antioxidant and detoxifying enzymes:

Heme Oxygenase-1 (HO-1): A vital enzyme with antioxidant and anti-inflammatory properties. nih.gov

NAD(P)H Quinone Dehydrogenase 1 (NQO-1): A phase II detoxification enzyme. nih.gov

Superoxide Dismutase (SOD): Converts superoxide radicals to hydrogen peroxide. nih.gov

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides. nih.gov

By inducing these enzymes, this compound enhances the cell's intrinsic capacity to neutralize ROS and mitigate oxidative damage. mdpi.comnih.gov

The antioxidant effects of this compound translate into tangible protection for cells, particularly those central to the immune response, like macrophages.

Macrophages produce reactive oxygen species (ROS) as a defense mechanism against pathogens, but this also exposes them to potential self-inflicted oxidative damage. nih.gov They possess self-protection mechanisms to counteract this stress. nih.gov Polyphenols can significantly enhance this protection.

In macrophage cell lines (e.g., RAW264.7), treatment with polyphenols has been shown to counteract oxidative stress induced by agents like hydrogen peroxide (H2O2). researchgate.net The protective effects observed include:

A significant reduction in intracellular ROS levels. researchgate.net

A decrease in lipid peroxidation, as measured by malondialdehyde (MDA) levels. researchgate.net

Restoration of the activity of endogenous antioxidant enzymes like SOD. researchgate.net

Furthermore, phenolic compounds can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages, which are often linked to oxidative stress. researchgate.netnih.gov This demonstrates a dual role in both directly mitigating ROS and reducing the inflammatory consequences of oxidative damage in a cellular context.

Interactions with Biological Macromolecules (Beyond Enzymes) of this compound

This compound, commonly known as caffeic acid, demonstrates a significant capacity for interacting with various biological macromolecules, extending beyond its well-documented effects on enzymes. These interactions are pivotal to its diverse biological activities and involve non-covalent and covalent associations with proteins, nucleic acids, and cellular membranes.

Protein Binding and Conformational Changes

Caffeic acid has been shown to bind to a variety of proteins, often inducing conformational changes that can modulate their function. The primary forces driving these interactions are typically hydrogen bonding and van der Waals forces.

Spectroscopic and computational studies have elucidated the binding mechanisms of caffeic acid with several proteins. For instance, its interaction with α-lactalbumin, a major whey protein, has been characterized as a static quenching process, indicating the formation of a stable complex. Thermodynamic analysis of this interaction revealed a spontaneous and exothermic reaction, with hydrogen bonding being the dominant force. The binding of caffeic acid was found to slightly alter the secondary structure of α-lactalbumin, leading to an increase in its α-helical content.

Similarly, investigations into the binding of caffeic acid with α-amylase have demonstrated a static quenching mechanism. This interaction leads to conformational changes in the protein, as observed through synchronous fluorescence spectrometry.

Furthermore, caffeic acid has been found to directly bind to the Fyn kinase, a non-receptor tyrosine kinase. This binding occurs at both the ATP-binding site and a putative allosteric site, influencing the protein's catalytic activity. The interaction involves the formation of a salt bridge and hydrogen bonds, as well as hydrophobic interactions.

The binding of caffeic acid to myofibrillar proteins has also been studied. Covalent interactions between caffeic acid and these proteins can lead to an increase in the α-helix structure at low concentrations.

Table 1: Thermodynamic Parameters for Caffeic Acid-Protein Interactions

ProteinTemperature (K)Binding Constant (K) (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
α-Lactalbumin288---39.06-44.89
α-Lactalbumin298---39.06-44.89
α-Lactalbumin310---39.06-44.89

Note: A negative ΔG indicates a spontaneous reaction. A negative ΔH indicates an exothermic reaction. A negative ΔS suggests a decrease in the disorder of the system upon binding.

Nucleic Acid Interactions

Caffeic acid has been demonstrated to interact with nucleic acids, particularly DNA. Multi-spectroscopic, thermodynamic, and molecular modeling studies have shown that caffeic acid binds to the minor groove of calf thymus DNA (Ct-DNA). The binding constant for this interaction is in the order of 10³ M⁻¹, which is consistent with known groove binders.

The primary forces involved in the binding of caffeic acid to DNA are hydrogen bonding and van der Waals forces. This interaction is a spontaneous process. Competitive displacement studies and other biophysical techniques have confirmed the minor groove binding mode.

The interaction of caffeic acid with DNA is significant as DNA is a major cellular target for many therapeutic molecules. The ability of caffeic acid to bind to DNA suggests potential implications for its pharmacological effects.

Furthermore, research has explored the conjugation of caffeic acid with Peptide Nucleic Acids (PNAs), which are synthetic analogs of nucleic acids. These conjugates have been developed to potentially enhance the biological activities of caffeic acid, with the neutral backbone of PNAs possibly facilitating cellular uptake.

Membrane Interactions

The interaction of caffeic acid with cell membranes is a crucial aspect of its biological activity, influencing its uptake and its effects on cellular processes. Studies using biomimetic membranes and cancer cell lines have provided insights into these interactions.

Research has shown that caffeic acid can be incorporated into lipid bilayers and liposomes. This incorporation is influenced by the pH of the surrounding environment. Electrophoretic light scattering experiments have revealed that caffeic acid can alter the surface charge of both cancer cells and liposomal membranes.

Furthermore, electrochemical impedance spectroscopy has been used to evaluate the modulatory effect of caffeic acid on the electrical properties of lipid bilayers. These studies indicate that caffeic acid can affect the electrical capacitance and resistance of these model membranes.

The ability of caffeic acid to interact with and modify the properties of cell membranes is thought to be essential for its various biological effects, including its potential anticancer activities.

Reactivity with Superoxide Radical Anion

Caffeic acid is a potent scavenger of the superoxide radical anion (O₂•⁻), a reactive oxygen species implicated in cellular damage and various pathological conditions.

Density functional theory (DFT) calculations and experimental studies have elucidated the mechanisms by which caffeic acid neutralizes superoxide radicals. One proposed mechanism involves the initial interaction of the superoxide radical with the catechol moiety of caffeic acid. This can lead to the formation of a hydroperoxyl anion (HO₂⁻) and subsequently hydrogen peroxide (H₂O₂).

Another aspect of this interaction is the potential for a π-π interaction between the superoxide radical and the aromatic ring of caffeic acid. This interaction can facilitate the transfer of an electron from the superoxide to the caffeic acid molecule.

The scavenging of superoxide radicals by caffeic acid can result in the formation of a semiquinone radical of caffeic acid and hydrogen peroxide. In some instances, caffeic acid can act as a mimic of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.

The efficiency of caffeic acid as a superoxide scavenger is concentration-dependent. Studies have reported significant superoxide anion radical scavenging activity for caffeic acid at various concentrations.

Structure Activity Relationship Sar Studies of 3 Pentahydroxyphenyl Prop 2 Enoic Acid Derivatives

Influence of Hydroxylation Pattern on Biological Activity

The number and position of hydroxyl (-OH) groups on the phenyl ring are paramount in determining the biological activity of phenolic compounds. In the case of 3-(Pentahydroxyphenyl)prop-2-enoic acid, the presence of five hydroxyl groups is expected to significantly enhance its antioxidant potential. Research on simpler hydroxycinnamic acids, such as caffeic acid (3,4-dihydroxy) and gallic acid (3,4,5-trihydroxy), consistently demonstrates that an increase in the number of hydroxyl groups correlates with higher radical scavenging activity. pan.olsztyn.plnih.gov This is attributed to the increased capacity for hydrogen atom donation to stabilize free radicals.

The following table summarizes the general trends observed in the antioxidant activity of phenolic acids based on their hydroxylation pattern, providing a basis for predicting the activity of a pentahydroxylated derivative.

CompoundHydroxylation PatternRelative Antioxidant Activity
p-Coumaric acid4-hydroxyLow
Caffeic acid3,4-dihydroxy (catechol)High
Ferulic acid4-hydroxy-3-methoxyModerate
Gallic acid3,4,5-trihydroxyVery High

This table illustrates the general trend of increasing antioxidant activity with a greater number of hydroxyl groups, particularly with ortho-dihydroxy or vicinal tri-hydroxyl arrangements.

Impact of the Propenoic Acid Moiety on Bioactivity

The propenoic acid side chain (–CH=CH–COOH) is a defining feature of hydroxycinnamic acids and plays a significant role in their bioactivity. The conjugated double bond in this moiety contributes to the stabilization of the phenoxyl radical formed during antioxidant action through resonance, thereby enhancing the radical scavenging capacity. mdpi.com

Modifications to the carboxylic acid group of the propenoic acid moiety, such as esterification or amidation, can profoundly impact the compound's physicochemical properties and, consequently, its biological activity. Esterification, for instance, increases the lipophilicity of the molecule. plos.orgnih.gov This enhanced lipophilicity can improve the compound's ability to cross cell membranes, potentially increasing its bioavailability and efficacy within cellular systems. Studies on derivatives of caffeic acid have shown that esterification can lead to enhanced anti-inflammatory and cytotoxic activities. nih.gov

The length of the alkyl chain in the ester can also influence bioactivity. For some phenolic esters, an optimal chain length exists for maximal activity, beyond which the activity may decrease. This suggests a balance between lipophilicity and steric hindrance at the site of action. Therefore, converting the propenoic acid group of this compound into various esters or amides would likely modulate its bioactivity, offering a strategy to fine-tune its therapeutic potential.

Systematic Chemical Modifications and Their Effects on Potency and Selectivity

Systematic chemical modifications of this compound can be undertaken to enhance its potency and selectivity for specific biological targets. These modifications can be broadly categorized into alterations of the phenyl ring substituents and modifications of the propenoic acid side chain.

Phenyl Ring Modifications:

O-methylation: Replacing one or more of the hydroxyl groups with methoxy (B1213986) (-OCH3) groups would decrease the compound's hydrogen-donating ability, likely reducing its antioxidant activity. However, this modification increases lipophilicity and can improve metabolic stability, which might enhance its activity in other biological contexts.

Glycosylation: Attaching sugar moieties to the hydroxyl groups would increase the water solubility of the compound. While this might decrease its ability to cross cell membranes, it could be a useful strategy for improving its pharmacokinetic profile for certain applications.

Propenoic Acid Moiety Modifications:

Esterification/Amidation: As previously discussed, converting the carboxylic acid to an ester or amide can modulate lipophilicity and cell permeability. A variety of alkyl and aryl groups can be used to create a library of derivatives with a range of physicochemical properties.

Reduction of the double bond: Hydrogenation of the C=C double bond in the propenoic acid chain would disrupt the conjugation with the phenyl ring. This would likely decrease the antioxidant activity as the radical-stabilizing effect of the side chain would be lost.

The following table outlines potential systematic modifications and their predicted effects on the bioactivity of this compound, based on established SAR principles for related compounds.

ModificationPredicted Effect on PotencyPredicted Effect on SelectivityRationale
O-methylation of one hydroxyl groupDecrease in antioxidant potency, potential increase in other activitiesMay alter target selectivity due to changes in hydrogen bonding and steric profileReduced H-donating ability, increased lipophilicity
Esterification with a short alkyl chainPotential increase in potency for cellular targetsMay improve selectivity by altering membrane interactionsIncreased lipophilicity and cell permeability
Glycosylation of one hydroxyl groupPotential decrease in potency for intracellular targetsMay alter selectivity by influencing interactions with transporters and enzymesIncreased hydrophilicity
Reduction of the propenoic double bondSignificant decrease in antioxidant potencyLikely to alter selectivity as the overall molecular shape and electronic properties changeLoss of conjugation and radical stabilization

This table provides a predictive framework for the systematic modification of this compound to optimize its therapeutic properties.

Metabolic Transformations of 3 Pentahydroxyphenyl Prop 2 Enoic Acid in Non Human Biological Systems

Enzymatic Biotransformations and Metabolite Identification in Model Organisms

In model organisms, phenolic compounds analogous to 3-(pentahydroxyphenyl)prop-2-enoic acid undergo significant enzymatic modifications, primarily through Phase II biotransformation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion. Key enzymatic processes include methylation, glucuronidation, and sulfation, which are catalyzed by catechol-O-methyltransferase (COMT), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs), respectively.

For instance, studies on gallic acid (3,4,5-trihydroxybenzoic acid), a compound with a similar polyhydroxylated phenyl structure, have shown that it is readily metabolized. In rats, orally administered gallic acid is converted to 4-O-methylgallic acid, which is then further conjugated. It is plausible that the pentahydroxylated phenyl group of this compound would also be a substrate for COMT, leading to one or more methylated derivatives. The specific position of methylation would depend on the orientation of the hydroxyl groups and their affinity for the enzyme's active site.

Subsequent to or in parallel with methylation, the hydroxyl groups and any newly formed carboxyl groups from the degradation of the propenoic acid side chain can undergo glucuronidation and sulfation. These conjugation reactions would result in a variety of metabolites with increased molecular weight and polarity, which are then primed for excretion.

Table 1: Predicted Phase II Metabolites of this compound in Model Organisms

Parent Compound Enzyme Reaction Type Potential Metabolite
This compoundCOMTMethylationO-methylated-3-(pentahydroxyphenyl)prop-2-enoic acid
This compoundUGTGlucuronidationThis compound glucuronide
This compoundSULTSulfationThis compound sulfate
O-methylated-3-(pentahydroxyphenyl)prop-2-enoic acidUGT/SULTGlucuronidation/SulfationMethylated and glucuronidated/sulfated conjugates

This table is predictive and based on the known metabolism of structurally similar phenolic acids.

Conjugation Reactions and Excretion Pathways

Following enzymatic biotransformations, the resulting conjugated metabolites of this compound are primarily eliminated from the body via urine and bile. The specific excretion route is largely determined by the molecular weight of the conjugate. Generally, smaller metabolites, such as simple methylated or sulfated forms, are more likely to be excreted in the urine. In contrast, larger glucuronide conjugates, especially those with higher molecular weights, are often transported into the bile and subsequently eliminated in the feces.

The process of biliary excretion can also lead to enterohepatic circulation, where metabolites excreted in the bile are hydrolyzed by gut bacteria in the intestine, and the parent compound or its deconjugated metabolites are reabsorbed into circulation. This can prolong the residence time of the compound and its derivatives in the body.

Role of Microbiota in Compound Metabolism

The gut microbiota plays a crucial role in the metabolism of polyphenols that are not absorbed in the upper gastrointestinal tract. Given its polar and likely complex structure, a significant portion of orally ingested this compound is expected to reach the colon, where it would be subjected to extensive microbial metabolism.

Gut microbes possess a wide array of enzymes capable of transforming phenolic compounds through reactions that are not typically carried out by host enzymes. For polyphenols, these include deglycosylation, dehydroxylation, hydrogenation of double bonds, and cleavage of aromatic rings.

In the case of this compound, the gut microbiota would likely first hydrogenate the double bond in the prop-2-enoic acid side chain to form 3-(pentahydroxyphenyl)propanoic acid. This could be followed by a series of dehydroxylation reactions, reducing the number of hydroxyl groups on the phenyl ring. Further degradation of the side chain through β-oxidation could lead to the formation of pentahydroxyphenylacetic acid and ultimately pentahydroxybenzoic acid. Subsequent ring cleavage of the pentahydroxylated phenyl moiety could result in the formation of smaller phenolic acids and aliphatic compounds.

Table 2: Potential Microbial Metabolites of this compound

Parent Compound Microbial Reaction Potential Metabolite
This compoundHydrogenation3-(Pentahydroxyphenyl)propanoic acid
3-(Pentahydroxyphenyl)propanoic acidDehydroxylationVarious polyhydroxyphenylpropanoic acids
3-(Pentahydroxyphenyl)propanoic acidSide-chain degradationPentahydroxyphenylacetic acid, Pentahydroxybenzoic acid
Polyhydroxylated phenyl derivativesRing cleavageSimpler phenolic acids, Aliphatic compounds

This table outlines plausible metabolic pathways mediated by gut microbiota based on established patterns of polyphenol metabolism.

The metabolic activities of the gut microbiota significantly influence the bioavailability and biological activity of the ingested polyphenols, as the resulting smaller phenolic metabolites can be more readily absorbed and may exhibit their own systemic effects.

Ecological and Physiological Roles of 3 Pentahydroxyphenyl Prop 2 Enoic Acid in Natural Systems

Contribution to Plant Defense Mechanisms

There is no available scientific data detailing the contribution of 3-(Pentahydroxyphenyl)prop-2-enoic acid to plant defense mechanisms.

Inter-species Chemical Signaling

There is no available scientific data regarding the role of this compound in inter-species chemical signaling.

Role in Biosynthetic Networks within Organisms (e.g., Lignin (B12514952) Precursor)

There is no available scientific data to confirm or describe the role of this compound as a precursor or intermediate in biosynthetic networks, including the lignin biosynthesis pathway.

Future Directions and Emerging Research Avenues for 3 Pentahydroxyphenyl Prop 2 Enoic Acid

Advanced Analytical Techniques for Trace Analysis and Metabolomics

A significant hurdle in understanding the in vivo fate of 3-(Pentahydroxyphenyl)prop-2-enoic acid is the ability to detect and quantify its presence at very low concentrations in complex biological matrices. Future research will increasingly rely on sophisticated analytical methodologies to overcome this challenge.

Trace Analysis: The development of robust and highly sensitive analytical methods is crucial for pharmacokinetic and bioavailability studies. Techniques such as high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) have been foundational for the analysis of phenolic compounds. nih.gov However, to achieve the low detection limits required for trace analysis in biological fluids and tissues, more advanced hyphenated techniques are necessary. mdpi.commdpi.com Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) stands out for its superior resolution, speed, and sensitivity. researchgate.net The application of such methods will enable the precise quantification of this compound and its metabolites, even at picogram levels.

Analytical TechniquePrincipleTypical Detection Limits for Phenolic AcidsAdvantages
HPLC-DAD Separation based on polarity, detection via UV-Vis absorbance.0.01–0.08 mg L⁻¹ rsc.orgRobust, cost-effective, widely available.
UHPLC-MS/MS High-resolution separation with mass-based detection and fragmentation for structural confirmation.0.003–0.239 mg L⁻¹ rsc.orgHigh sensitivity, high selectivity, suitable for complex matrices. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives followed by mass-based detection.Nanogram to picogram rangeExcellent for specific volatile metabolites.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.Low microgram per liter rangeHigh separation efficiency, small sample volume.

Metabolomics: Understanding the metabolic fate of this compound is fundamental to deciphering its biological effects. Metabolomics, the comprehensive study of small molecules in a biological system, offers a powerful approach to map its biotransformation pathways. frontiersin.orgnih.govusamvcluj.ro Untargeted metabolomics approaches, utilizing high-resolution mass spectrometry (HRMS), can identify a broad spectrum of metabolites, including previously unknown conjugates and degradation products formed in vivo. semanticscholar.orgproquest.com Targeted metabolomics, on the other hand, will allow for the precise quantification of known metabolites, providing crucial data for pharmacokinetic modeling. usamvcluj.ro These studies will shed light on how the compound is absorbed, distributed, metabolized, and excreted, providing a clearer picture of its bioavailability and biological activity. nih.govnih.gov

Targeted Synthesis of High-Potency Derivatives

While this compound itself may possess significant biological activity, the targeted synthesis of derivatives offers a promising strategy to enhance its potency, selectivity, and pharmacokinetic properties. Future synthetic efforts will likely focus on several key areas.

Structural Modifications: Strategic modifications to the core structure of this compound can lead to derivatives with improved characteristics. For instance, esterification or amidation of the carboxylic acid group can alter the compound's lipophilicity, potentially improving its absorption and cell membrane permeability. eurekaselect.com Altering the number and position of hydroxyl groups on the phenyl ring can also modulate its antioxidant capacity and interaction with specific biological targets.

Conjugation with Bioactive Moieties: Another promising avenue is the conjugation of this compound with other bioactive molecules to create hybrid compounds with synergistic or novel activities. For example, creating derivatives with other natural phenolic acids could enhance antioxidant or anti-inflammatory effects. nih.gov

Development of Prodrugs: To improve bioavailability and targeted delivery, prodrug strategies can be employed. This involves chemically modifying this compound into an inactive form that is converted to the active compound at the target site within the body. This approach can enhance stability, reduce premature metabolism, and minimize off-target effects.

Derivative TypeRationale for SynthesisPotential Advantages
Ester Derivatives Increase lipophilicity.Enhanced cell membrane permeability, improved oral absorption.
Amide Derivatives Modify polarity and hydrogen bonding capacity.Altered solubility and target-binding affinity.
Glycosylated Derivatives Improve water solubility and stability.Modified bioavailability and metabolic pathways.
Hybrid Compounds Combine with other bioactive molecules.Synergistic effects, multi-target activity.
Mitochondria-Targeted Derivatives Conjugation with lipophilic cations (e.g., triphenylphosphonium).Targeted delivery to mitochondria to combat oxidative stress. mdpi.com

Integration of Multi-omics Data for Systems-Level Understanding of Biological Effects

To move beyond a single-target, single-outcome understanding of this compound, a systems biology approach is essential. nih.govresearchgate.net This involves the integration of data from multiple "omics" platforms to construct a holistic view of the compound's biological effects. nih.govsciopen.com

Multi-omics Approaches: By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can elucidate the complex molecular networks perturbed by this compound. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomic analysis can identify alterations in protein levels and post-translational modifications. nih.gov When integrated with metabolomic data on the compound's fate, a comprehensive picture of its mechanism of action can be assembled. nih.gov This integrated approach is crucial for identifying novel therapeutic targets and understanding the polypharmacological nature of many natural products.

Computational Modeling and Network Pharmacology: The vast datasets generated by multi-omics studies will necessitate the use of advanced computational tools and bioinformatics. usamvcluj.ro Network pharmacology, for example, can be used to predict the potential targets of this compound and its metabolites and to understand how these interactions translate into observable physiological effects. By constructing and analyzing biological networks, researchers can identify key pathways and regulatory hubs that are modulated by the compound, offering insights into its therapeutic potential for complex diseases. berkeley.edu This systems-level understanding will be instrumental in guiding future preclinical and clinical investigations of this compound and its derivatives.

Q & A

Q. What synthetic strategies are recommended for 3-(Pentahydroxyphenyl)prop-2-enoic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves Knoevenagel condensation between pentahydroxybenzaldehyde and malonic acid under acidic or basic conditions. Protecting groups (e.g., acetyl or benzyl) are critical to prevent oxidation of the hydroxyl groups during reaction . Post-synthesis, purity can be assessed via reversed-phase HPLC (C18 column, gradient elution with water/acetonitrile + 0.1% formic acid) and confirmed by LC-MS for molecular ion detection (expected m/z ~ 258 [M-H]⁻). TLC (silica gel, ethyl acetate/methanol/water 7:2:1) with vanillin staining is used for rapid monitoring .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ (to dissolve polar hydroxyl groups) reveal aromatic protons (δ 6.5–7.2 ppm, split due to coupling with adjacent hydroxyls) and the α,β-unsaturated acid moiety (δ 7.8–8.2 ppm for Hα and Hβ; J ~ 16 Hz, trans-configuration) .
  • IR : Strong O-H stretches (3200–3500 cm⁻¹), conjugated C=O (1680–1700 cm⁻¹), and C=C (1620–1640 cm⁻¹) .
  • UV-Vis : Absorbance at λ ~ 290–310 nm (π→π* transitions of the conjugated system) .

Advanced Research Questions

Q. How do the multiple hydroxyl groups influence crystallographic analysis, and what challenges arise in resolving hydrogen-bonding networks?

  • Methodological Answer : The pentahydroxyphenyl moiety creates dense hydrogen-bonding networks, complicating crystal packing. Single-crystal X-ray diffraction (SC-XRD) with SHELXL is recommended for refinement. Key steps:
  • Use synchrotron radiation to resolve weak O-H···O interactions.
  • Apply graph-set analysis (as per Etter’s formalism ) to classify motifs (e.g., R₂²(8) rings from dimeric O-H···O bonds).
  • ORTEP-3 visualizes thermal ellipsoids to assess positional disorder caused by hydroxyl rotation. Example
Bond Length (Å)Angle (°)Hydrogen Bond (D···A)
C-O: 1.36–1.42C-C-C: 120O-H···O: 2.6–2.8 Å

Q. What computational approaches predict the compound’s antioxidant activity and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (correlated with radical scavenging activity). Partial charges on hydroxyl oxygens indicate sites prone to H-atom donation .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to study hydrogen-bond stability. Radial distribution functions (RDFs) quantify O-H···O interactions .
  • QSPR Models : Correlate substituent effects (e.g., Hammett σ values of hydroxyls) with redox potentials .

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Stability studies should employ:
  • pH-Varied UV Kinetics : Monitor absorbance decay at λ_max (pH 2–12) to identify degradation products (e.g., quinones via oxidation).
  • LC-MS/MS : Confirm degradation pathways (e.g., m/z 274 [M+O]⁻ suggests hydroxylation) .
  • Controlled-Atmosphere TGA : Assess thermal stability under N₂ vs. O₂ to isolate oxidative vs. thermal decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.